Orbiting resonances in the F + HD (v = 0, 1) reaction at very low collision energies. A quantum dynamical study

Physical Chemistry Chemical Physics Pub Date: 2019-06-20 DOI: 10.1039/C9CP02718A

Abstract

Time-independent, fully converged, quantum dynamical calculations have been performed for the F + HD (v = 0, j = 0) and F + HD (v = 1, j = 0) reactions on an accurate potential energy surface down to collision energies of 0.01 meV. The two isotopic exit channels, HF + D and DF + H, have been investigated. The calculations reproduce satisfactorily the Feshbach resonance structures for collision energies between 10 and 40 meV, previously reported in the literature for the HF + D channel. Contrary to the results of a former literature work, vibrational excitation of HD is found to enhance reactivity in all cases down to the lowest collision energy investigated. Shape-type orbiting resonances are found for collision energies lower than 2 meV. The resonances appear as peaks in the reaction cross sections that are associated to specific values of the total angular momentum, J. In contrast with the Feshbach resonances at higher energies, the orbiting resonance structure, which is caused by the van der Waals well of the entrance channel, is identical for the HF + D and DF + H exit channels. The orbiting resonance peaks for F + HD (v = 0) are very small, but those for F + HD (v = 1) could be observed, in principle, with a combination of Raman pumping and merged beams methods.

Recommended Literature

- [1] [Pt1Ag37(SAdm)21(Dppp)3Cl6]2+: intercluster transformation and photochemical properties†

- [2] Resveratrol regulates skeletal muscle fibers switching through the AdipoR1-AMPK-PGC-1α pathway

- [3] A water-soluble pillar[5]arene-based chemosensor for highly selective and sensitive fluorescence detection of l-methionine†

- [4] A pentakis-fused tetrathiafulvalene system extended by cyclohexene-1,4-diylidenes: a new positive electrode material for rechargeable batteries utilizing ten electron redox

- [5] From metastable to stable modifications—in situ Laue diffraction investigation of diffusion processes during the phase transitions of (GeTe)nSb2Te3 (6 < n < 15) crystals†

- [6] Microstructural and lipid composition changes in milk fat globules during milk powder manufacture

- [7] Bond length and bond multiplicity: σ-bond prevents short π-bonds†

- [8] Fluorescence response of mono- and tetraazacrown derivatives of 4-aminophthalimide with and without some transition and post transition metal ions

- [9] Ba2ZnSc(BO3)3 and Ba4Zn5Sc2(BO3)8: first examples of borates in the Zn–Sc–B–O system featuring special structure configurations†

- [10] ZnFe2O4 nanofibers decorated with NiCo2O4 nanosheets as an efficient electrocatalyst for the oxygen evolution reaction†

Journal Name:Physical Chemistry Chemical Physics

Research Products

-

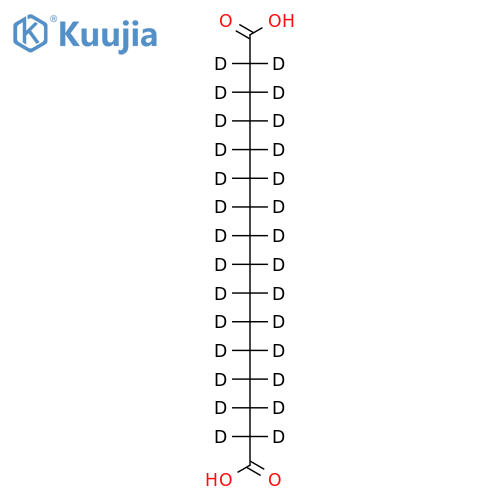

CAS no.: 130348-90-2

-

CAS no.: 137361-05-8